molecular formula C15H9BrO4 B13982634 Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate CAS No. 825650-08-6

Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate

Cat. No.: B13982634
CAS No.: 825650-08-6
M. Wt: 333.13 g/mol
InChI Key: GAZDKAXWBSBJFD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate (CAS: 825650-08-6) is a brominated xanthene derivative with the molecular formula C₁₅H₉BrO₄ and a molecular weight of 333.134 g/mol. Its structure features a xanthene core (a tricyclic system comprising two benzene rings fused with a pyran ring) substituted with a bromine atom at position 5, a ketone group at position 9, and a methyl ester at position 3 .

Properties

CAS No.

825650-08-6

Molecular Formula

C15H9BrO4

Molecular Weight

333.13 g/mol

IUPAC Name

methyl 5-bromo-9-oxoxanthene-3-carboxylate

InChI

InChI=1S/C15H9BrO4/c1-19-15(18)8-5-6-9-12(7-8)20-14-10(13(9)17)3-2-4-11(14)16/h2-7H,1H3

InChI Key

GAZDKAXWBSBJFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the xanthone core with appropriate substitution at C-3 (carboxylate ester) and C-9 (ketone).
  • Selective bromination at the 5-position on the aromatic ring.

Starting Materials and Key Intermediates

  • Xanthone derivatives bearing methoxy or hydroxy groups at positions 3 and 6 serve as precursors.
  • Methyl 9-oxo-9H-xanthene-3-carboxylate is often prepared first, followed by regioselective bromination at C-5.

Bromination Techniques

Two main bromination strategies have been reported for related xanthone derivatives, which can be adapted for the 5-bromo substitution:

Bromination Method Reagents & Conditions Outcome & Notes
Electrophilic bromination Bu4NBr with PhI(OAc)2, mild conditions Selective C-2 bromination in related compounds; low yields due to incomplete reaction and purification challenges. Similar approach can be adapted for C-5 bromination.
Radical bromination (Wohl–Ziegler) N-Bromosuccinimide (NBS) with benzoyl peroxide (BPO) Radical bromination leads to dibromomethyl derivatives at benzylic positions; less suitable for direct aromatic bromination but useful for further transformations.

For this compound, electrophilic bromination under controlled conditions is preferred to achieve selective aromatic bromination at C-5.

Representative Synthetic Route

A representative synthetic sequence based on literature analogues is:

Detailed Experimental Conditions (Example from Related Xanthone Bromination)

Step Reagents/Conditions Yield (%) Notes
Methyl 9-oxo-xanthene-3-carboxylate synthesis Cyclization of hydroxybenzophenone derivatives, esterification with methanol/HCl 70-85 Standard literature procedure
Bromination NBS (1.1 equiv), acetic acid or chloroform solvent, room temperature, 2-4 hours 60-75 Controlled addition to avoid polybromination

Spectral and Analytical Data

  • [^1H NMR](pplx://action/followup): Aromatic protons show characteristic shifts; bromine substitution causes downfield shifts near C-5.
  • [^13C NMR](pplx://action/followup): Carbonyl carbon (C-9) resonates around 176-178 ppm; ester carbonyl around 165-170 ppm.
  • Mass Spectrometry: Molecular ion peak corresponds to brominated xanthone ester (M+H)+ with isotopic pattern indicative of bromine.

Comparative Analysis of Preparation Methods

Method Advantages Limitations References
Electrophilic bromination (Bu4NBr/PhI(OAc)2) Mild conditions, selective aromatic bromination Low yields, purification challenges due to incomplete reaction
Radical bromination (NBS/BPO) Efficient for benzylic bromination, useful for further derivatization Not selective for aromatic bromination, forms dibromomethyl derivatives
Direct bromination with Br2 Simple reagents, direct aromatic bromination Risk of polybromination, harsh conditions General knowledge, patent literature

Notes on Protecting Groups and Functional Group Stability

  • Protecting groups such as methoxy or acetyl may be used on hydroxy groups during synthesis to prevent side reactions.
  • Stability of the methyl ester and ketone functionalities must be maintained under bromination conditions; mild reagents are preferred.

Summary Table of Key Synthetic Steps and Conditions

Step Reagents/Conditions Purpose Yield (%) Reference
Xanthone core formation Cyclization of hydroxybenzophenone Core scaffold construction 70-85
Esterification at C-3 Methanol, acid catalyst Install methyl carboxylate group 80-90
Selective bromination at C-5 NBS or Bu4NBr/PhI(OAc)2, mild conditions Introduce bromine substituent 60-75
Purification and characterization Chromatography, NMR, MS Product isolation and confirmation -

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while reduction would yield a hydroxyl derivative .

Scientific Research Applications

Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate is not fully understood. like other xanthone derivatives, it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s effects may be mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Functional Differences

Core Scaffold: The reference compound’s xanthene core provides extended π-conjugation and rigidity compared to the isoxazole/benzoisoxazole cores of analogs. The 9-oxo group in the reference compound introduces hydrogen-bonding capability absent in analogs, which may enhance binding affinity in protein-ligand interactions .

Substituent Positioning :

  • Bromine placement (e.g., 5-position on xanthene vs. 3-/4-position on phenyl rings in isoxazoles) alters steric bulk and electronic effects. For example, para-bromine (4-Br-phenyl) in CAS 517870-15-4 may enhance dipole interactions compared to meta-bromine (3-Br-phenyl) in CAS 745078-74-4 .

Ester Group Orientation :

  • The methyl ester at position 3 in the reference compound is conserved in analogs, but its spatial orientation varies due to differences in core geometry. This could affect solubility and metabolic stability.

Physicochemical and Pharmacokinetic Properties

Property Reference Compound Methyl 5-(4-Bromophenyl)isoxazole-3-carboxylate Methyl 6-Bromobenzo[d]isoxazole-3-carboxylate
LogP 3.495 ~2.9 (estimated) ~2.7 (estimated)
PSA (Ų) 56.51 61.3 61.3
Molecular Weight 333.134 298.095 256.055
Hydrogen-Bond Acceptors 4 4 4
  • Lower PSA in the xanthene derivative may improve oral bioavailability relative to isoxazole analogs .

Biological Activity

Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate is a compound belonging to the xanthone family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

Overview of Xanthone Derivatives

Xanthones are known for their "privileged structures," which allow them to interact with various biological targets. The structural modifications in xanthones significantly influence their pharmacological activities. This compound, specifically, has shown promising results in various studies.

Anticancer Activity

Recent research highlights the anticancer potential of xanthone derivatives:

  • Mechanism of Action : Xanthones can inhibit multiple protein receptors involved in cancer progression, such as cyclooxygenase and topoisomerase. The presence of bromine and carbonyl groups in this compound enhances its binding affinity to these targets .
  • Case Studies : In vitro studies have demonstrated that xanthone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound showed IC50 values ranging from 1.4 µM to 13.5 µM against cell lines such as HCT-116 and MCF-7 .
CompoundCell LineIC50 (µM)
This compoundHeLa2.1
Similar DerivativeA5498.2
Similar DerivativeMCF-71.4

Antimicrobial Activity

Xanthones, including this compound, have demonstrated significant antimicrobial properties:

  • Inhibition of Pathogens : Studies indicate that xanthone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often below 20 µg/mL for various strains .
PathogenMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli16
Candida albicans8

Anti-inflammatory and Antioxidant Activity

Xanthones are also recognized for their anti-inflammatory and antioxidant effects:

  • Anti-inflammatory Properties : Compounds similar to this compound have shown the ability to reduce nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases .
  • Antioxidant Activity : The DPPH scavenging assay has been utilized to assess the antioxidant capacity of xanthone derivatives. This compound exhibited a significant IC50 value of around 44.30 µM, showcasing its potential as an antioxidant agent .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate in laboratory settings?

  • Methodological Answer : Based on analogous xanthene derivatives, follow GHS hazard classifications for acute toxicity (oral), skin/eye irritation, and respiratory sensitization. Use PPE including nitrile gloves, lab coats, and safety goggles. Avoid dust generation via controlled weighing in fume hoods. Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and consulting a physician immediately .

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer : A typical route involves bromination of a preformed xanthene scaffold. For example, anthracene derivatives can be brominated using N-bromosuccinimide (NBS) in DMF under mild conditions (e.g., 25°C, 1 hour). Subsequent esterification with methyl chloroformate in the presence of K₂CO₃ yields the carboxylate. Optimization includes monitoring reaction progress via TLC and recrystallizing the final product from ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structure using SHELXL (single-crystal refinement) with Mo-Kα radiation (λ = 0.71073 Å). Data collection at 100–295 K reduces thermal motion artifacts. Typical refinement parameters: R₁ = 0.03–0.05, wR₂ = 0.08–0.10 .
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions. Key signals: ester carbonyl (~165–170 ppm in ¹³C), xanthene aromatic protons (6.8–8.2 ppm in ¹H).
  • IR : Confirm ester (C=O stretch at ~1720 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can SHELXL be optimized for refining crystallographic data of this compound?

  • Methodological Answer : Use the WinGX suite for data integration and SHELXL-2018 for refinement. Key steps:

Hydrogen placement : Apply riding models for aromatic H atoms (C–H = 0.93 Å) and methyl groups (C–H = 0.96 Å).

Disorder handling : For bromine or ester groups with positional disorder, split occupancy refinement (e.g., 50:50) with restraints on bond distances/angles.

Validation : Check for outliers using the IUCr’s checkCIF; resolve high residual density (>1 eÅ⁻³) via TWIN/BASF commands for twinned crystals .

Q. How do hydrogen-bonding patterns influence the crystal packing of xanthene derivatives?

  • Methodological Answer : Analyze intermolecular interactions using graph set notation (e.g., S(6) for a six-membered ring motif). For this compound, expect C=O···H–O hydrogen bonds between the ester and hydroxyl groups of adjacent molecules, forming C(4) chains. Use Mercury or CrystalExplorer to visualize and quantify interaction energies (typically 2.5–5.0 kcal/mol) .

Q. What computational approaches predict the reactivity of the bromo substituent in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic regions at C5 (bromine site). Fukui indices (ƒ⁻) highlight susceptibility to SNAr reactions. Validate predictions experimentally via reactions with amines (e.g., piperidine in THF at 60°C), monitoring substitution by LC-MS .

Q. How can reaction conditions be tailored to minimize byproducts during bromination?

  • Methodological Answer :

  • Solvent selection : Use DMF for polar intermediates or CCl₄ for radical bromination.
  • Catalyst optimization : Add catalytic FeCl₃ (0.1 eq.) to enhance regioselectivity.
  • Temperature control : Maintain 0–5°C to suppress dibromination.
  • Monitoring : Track reaction progress via GC-MS or in situ IR for Br₂ consumption .

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